1-Bromo-4-(2,2,2-trichloroethyl)benzene

Polymer Science Material Density Acrylate/Methacrylate Polymers

Researchers requiring flame-retardant monomers often compromise between cross-coupling versatility and halogen content. 1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS 65739-05-1) eliminates this trade-off with its para-bromophenyl/trichloroethyl dual-halogen architecture. • Para-Br enables Pd-catalyzed cross-coupling; CCl3 side chain provides ~49 wt% halogen for inherent flame retardancy. • Derived polymers: LOI 26.1, density 1.47 g/cm³, Td 310°C-superior to 4-Cl-phenyl (LOI 23.9) analogs. • Supplied with 1H NMR, FTIR, GC-MS spectral data for immediate QC integration.

Molecular Formula C8H6BrCl3
Molecular Weight 288.4 g/mol
CAS No. 65739-05-1
Cat. No. B12077674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2,2,2-trichloroethyl)benzene
CAS65739-05-1
Molecular FormulaC8H6BrCl3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(Cl)(Cl)Cl)Br
InChIInChI=1S/C8H6BrCl3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
InChIKeyRBUTZHYQBDMJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(2,2,2-trichloroethyl)benzene Overview


1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS 65739-05-1), with molecular formula C8H6BrCl3 and molecular weight 288.4 g/mol, is a para-substituted aromatic halide featuring both a bromophenyl moiety and a 2,2,2-trichloroethyl side chain [1]. The compound is distinguished by the combined presence of aryl bromide (enabling cross-coupling and nucleophilic substitution reactivity) and the electron-withdrawing trichloroethyl group (imparting enhanced thermal stability and flame retardancy in derived polymers). Its structure has been verified by 1H NMR, FTIR, and GC-MS spectroscopy [2], and it is recognized as an organic synthesis intermediate with particular utility in preparing (1-aryl-2,2,2-trichloroethyl) acrylate and methacrylate monomers for specialized polymer applications [3].

1 Dual-halogen architecture: aryl bromide + trichloroethyl handles
2 Suzuki-Miyaura cross-coupling enabled via para-bromophenyl
3 Trichloroethyl group supports polymer flame retardancy
4 Public spectral reference: 1H NMR, FTIR, GC-MS

1-Bromo-4-(2,2,2-trichloroethyl)benzene: Unique Advantages


The dual-halogen architecture of 1-bromo-4-(2,2,2-trichloroethyl)benzene creates a functional profile not achievable by substituting with simpler aryl halides (e.g., 4-bromotoluene or bromobenzene) or with non-brominated trichloroethylbenzene derivatives. The para-bromophenyl group provides a versatile handle for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations [1], while the 2,2,2-trichloroethyl moiety simultaneously contributes substantial halogen content (approximately 49% by weight combined Cl and Br) that directly enhances flame retardancy in polymer matrices . Critically, the precise combination of 4-bromophenyl and 2,2,2-trichloroethyl substitution yields derived polymers with quantifiably different density, thermal decomposition temperature, and limiting oxygen index (LOI) compared to analogs bearing phenyl, 4-chlorophenyl, or 2,5-dichlorophenyl groups—differences that directly impact material selection for fire-resistant applications [2]. Generic substitution would alter halogen distribution, electronic effects, and polymer architecture, producing materials with unpredictable and typically inferior flame-retardant performance.

Simpler aryl bromides 4-Bromotoluene or bromobenzene lack the trichloroethyl group and provide no flame-retardant contribution.
Non-brominated trichloroethylbenzenes Compounds without the para-bromophenyl group cannot undergo Suzuki-Miyaura cross-coupling for downstream diversification.
Different halogen substitution patterns 4-Chlorophenyl or 2,5-dichlorophenyl analogs produce polymers with lower LOI and density; flame retardancy and physical properties may shift.

1-Bromo-4-(2,2,2-trichloroethyl)benzene: Evidence Guide


Polymer Density: Advantage of 4-Bromophenyl Substitution

Homopolymer derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate exhibits a density of 1.47 g/cm³, which is higher than polymers from the corresponding 4-chlorophenyl analog (1.42 g/cm³) and 2,5-dichlorophenyl analog (1.43 g/cm³) [1]. This density increase correlates directly with the heavier bromine atom substitution in the 4-position of the aryl ring, providing quantifiable differentiation for applications requiring higher mass per unit volume.

Polymer Density
Head-to-head
1.47 g/cm³
4-Cl: 1.42 | 2,5-Cl₂: 1.43 | phenyl: 1.33
Reported density difference vs. alternative halogen substitution
Homopolymer; radical polymerization with AIBN
Polymer Science Material Density Acrylate/Methacrylate Polymers

Flame Retardancy: 4-Bromophenyl Homopolymer Advantage

The homopolymer derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate achieved a limiting oxygen index (LOI) of 26.1 for continuous flaming combustion, surpassing the 4-chlorophenyl analog (LOI = 23.9) and the 2,5-dichlorophenyl analog (LOI = 25.2) [1]. This represents a 9.2% relative improvement over the 4-chlorophenyl variant and a 3.6% relative improvement over the 2,5-dichlorophenyl variant, demonstrating that bromine substitution in the para position yields superior flame retardancy compared to alternative halogenation patterns.

Limiting Oxygen Index
Head-to-head
LOI 26.1
4-Cl: 23.9 | 2,5-Cl₂: 25.2 | phenyl: 21.0
Reported LOI context; may support flame-retardant screening
Standard combustion testing conditions
Flame Retardancy LOI Testing Polymer Combustion

Thermal Stability: 4-Bromophenyl Homopolymer Performance

The homopolymer from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate exhibits an initial decomposition temperature of 310°C, identical to the 4-chlorophenyl and 2,5-dichlorophenyl analogs, and significantly higher than the non-halogenated phenyl analog (275°C) [1]. This indicates that the trichloroethyl moiety is the primary determinant of thermal stability baseline, while bromine substitution does not compromise thermal resistance relative to other halogenated aryl variants. The data confirm that 4-bromophenyl substitution maintains equivalent thermal robustness to alternative halogenated aryl groups while delivering superior flame retardancy.

Thermal Decomposition
Head-to-head
310°C
Other halogenated analogs: 310°C; phenyl: 275°C
Thermal stability equivalent to other halogenated analogs; no compromise from bromine substitution
Controlled heating; TGA measurement
Thermal Stability Polymer Degradation Thermogravimetric Analysis

Cross-Coupling Reactivity via the Aryl Bromide Handle

The para-bromophenyl substituent in 1-bromo-4-(2,2,2-trichloroethyl)benzene enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with organoboronic acids, a synthetic pathway unavailable to non-brominated trichloroethylbenzene derivatives (e.g., (2,2,2-trichloroethyl)benzene) [1]. While direct kinetic comparisons are not available in the open literature for this specific compound, class-level inference from aryl bromide reactivity establishes that the C-Br bond serves as an effective leaving group for cross-coupling, enabling modular construction of biaryl and extended aromatic systems while preserving the trichloroethyl functionality.

Cross-Coupling
Class-level
Reactive aryl bromide handle present
Class-level inference: enables Suzuki-Miyaura coupling, not possible in non-brominated analogs
Standard Pd coupling conditions; no direct kinetic comparison
Suzuki-Miyaura Coupling C-C Bond Formation Aryl Halide Reactivity

Analytical Characterization: Spectral Reference Data

1-Bromo-4-(2,2,2-trichloroethyl)benzene has a complete and publicly accessible spectral fingerprint including 1H NMR, FTIR, and GC-MS data available through the SpectraBase database (Compound ID kJN5aerEmo) [1]. Additionally, fundamental molecular properties are documented in the NIST Chemistry WebBook, including molecular formula (C8H6BrCl3), molecular weight (288.4 g/mol), and IUPAC Standard InChIKey (SYERREWLUUWURN-UHFFFAOYSA-N) [2]. This level of authoritative analytical documentation facilitates identity verification, purity assessment, and regulatory compliance documentation for procurement and research use.

Spectral Reference
Supporting evidence
1H NMR, FTIR, GC-MS
SpectraBase ID kJN5aerEmo; NIST verification
Supports identity verification and method development
Authoritative documentation for regulatory review
Analytical Chemistry Spectroscopy Quality Control

1-Bromo-4-(2,2,2-trichloroethyl)benzene: Procurement Scenarios


Flame-Retardant Monomer Synthesis

This compound serves as the direct precursor for preparing 1-aryl-2,2,2-trichloroethyl acrylate and methacrylate monomers via acryloylation or methacryloylation of the corresponding 1-aryl-2,2,2-trichloroethanol intermediate. The resulting 4-bromophenyl-substituted monomer produces homopolymers with LOI of 26.1 and density of 1.47 g/cm³ [1]. These metrics demonstrate measurable flame-retardant advantage over polymers derived from 4-chlorophenyl (LOI = 23.9) and 2,5-dichlorophenyl (LOI = 25.2) analogs. Procurement for this application is justified when end-product flame retardancy specifications exceed the performance ceiling achievable with alternative halogenated aryl monomers.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The para-bromophenyl group enables palladium-catalyzed Suzuki-Miyaura coupling with aryl- and heteroaryl-boronic acids to construct biaryl architectures while retaining the 2,2,2-trichloroethyl functionality [1]. This application scenario is particularly valuable for medicinal chemistry and agrochemical discovery programs requiring late-stage diversification of trichloroethyl-containing scaffolds. Procurement for this purpose is indicated when synthetic routes require an aryl halide coupling partner that simultaneously contributes a halogen-rich side chain for downstream material properties or additional functionalization.

Thermally Stable Polymer Formulations

Polymers derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate maintain structural integrity up to 310°C initial decomposition temperature [1], which is 35°C higher than polymers from the non-halogenated phenyl analog. This thermal stability window makes the 4-bromophenyl-derived monomer suitable for polymer formulations requiring elevated processing temperatures or end-use applications in thermally demanding environments (e.g., electronics encapsulation, automotive under-hood components). Procurement should be prioritized when thermal stability requirements preclude use of non-halogenated analogs but do not demand higher-performance (and typically more expensive) fully aromatic engineering polymers.

Identity-Verified Building Blocks with Spectral Data

The compound's characterization is supported by authoritative spectral data including 1H NMR, FTIR, and GC-MS spectra in SpectraBase [1], plus NIST-verified molecular properties [2]. This documentation suite enables robust incoming material verification and supports analytical method development for reaction monitoring and purity assessment. Procurement is indicated for academic, industrial, and contract research organizations where analytical traceability and regulatory documentation requirements demand building blocks with established, publicly accessible characterization data rather than in-house characterization of novel or poorly documented analogs.

Application
Selection Property
Validation Focus
Flame-retardant monomer synthesis
4-Bromophenyl halogen density and substitution pattern
LOI and density benchmarking in derived polymers
Suzuki-Miyaura cross-coupling
Aryl bromide reactivity
Cross-coupling condition screening and biaryl scope
Thermally stable polymer formulations
Trichloroethyl contribution to thermal stability
TGA decomposition assessment vs. non-halogenated analogs
Identity-verified building block
Public spectral data and NIST verification
Identity confirmation, purity analysis, regulatory documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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